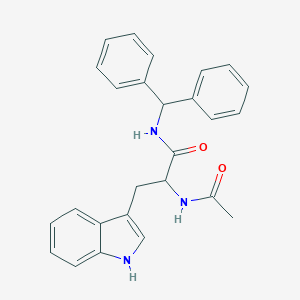![molecular formula C16H16O3 B496695 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid CAS No. 77389-77-6](/img/structure/B496695.png)
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C16H16O3. It is characterized by the presence of a benzoic acid moiety substituted with a 3,4-dimethylphenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 3,4-dimethylphenol with a suitable benzoic acid derivative. One common method is the Williamson ether synthesis, where 3,4-dimethylphenol reacts with a benzoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenoxybenzoic acids.
Applications De Recherche Scientifique
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-[(2,4-Dimethylphenoxy)methyl]benzoic acid
- 2-[(3,5-Dimethylphenoxy)methyl]benzoic acid
- 2-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid
Comparison: 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .
Propriétés
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-7-8-14(9-12(11)2)19-10-13-5-3-4-6-15(13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUJHHWCAZHBFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-fluorophenyl)prolinamide](/img/structure/B496614.png)

![2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B496616.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B496620.png)
![N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B496621.png)
![3,3-Dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B496623.png)


![3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B496626.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B496629.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B496633.png)

